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molecular formula C7H9NO2 B048073 2-(Pyridin-3-yloxy)ethanol CAS No. 119967-49-6

2-(Pyridin-3-yloxy)ethanol

Cat. No. B048073
M. Wt: 139.15 g/mol
InChI Key: IFBXNOIFACMNNE-UHFFFAOYSA-N
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Patent
US06362336B1

Procedure details

A solution of 3-(2-(tetrahydropyran-2-yloxy)ethoxy)pyridine (1.54 g, 7 mmol) in acetic acid (8 ml), THF (4 ml) and water (2 ml) was heated at 50° C. for 4 hours. The volatiles were removed by evaporation and the residue azeotroped with toluene to give 3-(2-hydroxyethoxy)pyridine (820 mg, 86%) as an off-white solid.
Name
3-(2-(tetrahydropyran-2-yloxy)ethoxy)pyridine
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O1CCCCC1[O:7][CH2:8][CH2:9][O:10][C:11]1[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=1>C(O)(=O)C.C1COCC1.O>[OH:7][CH2:8][CH2:9][O:10][C:11]1[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=1

Inputs

Step One
Name
3-(2-(tetrahydropyran-2-yloxy)ethoxy)pyridine
Quantity
1.54 g
Type
reactant
Smiles
O1C(CCCC1)OCCOC=1C=NC=CC1
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed by evaporation
CUSTOM
Type
CUSTOM
Details
the residue azeotroped with toluene

Outcomes

Product
Name
Type
product
Smiles
OCCOC=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 820 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 84.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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